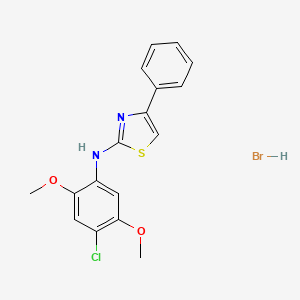![molecular formula C23H31N3O B4958140 N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)nicotinamide](/img/structure/B4958140.png)
N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)nicotinamide, commonly known as EPE-101, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EPE-101 is a nicotinic acetylcholine receptor agonist that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.
Mécanisme D'action
EPE-101 acts as a nicotinic acetylcholine receptor agonist, which means that it binds to and activates these receptors in the brain and other tissues. This activation leads to the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which play important roles in regulating mood, attention, and memory.
Biochemical and Physiological Effects:
EPE-101 has been shown to have a wide range of biochemical and physiological effects, including improving cognitive function, enhancing memory, and reducing inflammation. Additionally, EPE-101 has been shown to have neuroprotective effects, which may make it a promising candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of EPE-101 is its potential therapeutic applications in various research fields. However, one of the limitations of using EPE-101 in lab experiments is its relatively short half-life, which may make it difficult to administer and study in vivo.
Orientations Futures
There are several potential future directions for research on EPE-101, including further studies on its potential therapeutic applications in various research fields, as well as investigations into its mechanism of action and potential side effects. Additionally, future research could focus on developing more stable analogs of EPE-101 that may be easier to administer and study in vivo.
Méthodes De Synthèse
The synthesis of EPE-101 involves a multi-step process that begins with the reaction of 2-methylphenethylamine with ethyl nicotinate to form the intermediate compound, N-ethyl-N-(2-methylphenethyl)nicotinamide. This intermediate is then reacted with piperidine and formaldehyde to produce the final product, N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)nicotinamide.
Applications De Recherche Scientifique
EPE-101 has been extensively studied for its potential therapeutic applications in various research fields. One of the most promising areas of research is in the treatment of Alzheimer's disease, as EPE-101 has been shown to improve cognitive function and memory in animal models.
Propriétés
IUPAC Name |
N-ethyl-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O/c1-3-26(23(27)22-9-6-13-24-17-22)18-20-10-14-25(15-11-20)16-12-21-8-5-4-7-19(21)2/h4-9,13,17,20H,3,10-12,14-16,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBNOUTNFRJDXKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCN(CC1)CCC2=CC=CC=C2C)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)nicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-{5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4958058.png)
![5-{6-[(2-chlorobenzyl)amino]-3-pyridazinyl}-2-ethylbenzenesulfonamide](/img/structure/B4958063.png)
![(5S)-5-[(benzyl{[2-(2-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}amino)methyl]-2-pyrrolidinone](/img/structure/B4958071.png)
![1-[4-(4-iodophenoxy)butoxy]-3-methoxybenzene](/img/structure/B4958075.png)
![N-[1-(1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4958080.png)
![8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline](/img/structure/B4958094.png)
![tetrahydro-2-furanylmethyl 4-[4-(2-hydroxyethoxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4958105.png)
![3,5-dimethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4958116.png)
![9-[2-(4-bromo-2-methylphenoxy)ethyl]-9H-carbazole](/img/structure/B4958121.png)



![4-(3-bromo-4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4958146.png)
